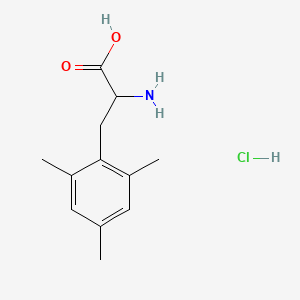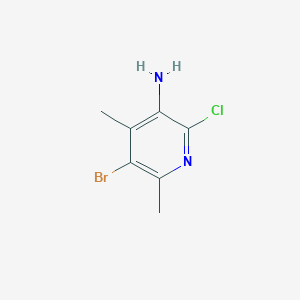
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine
Descripción general
Descripción
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the CAS Number: 1781514-30-4 . It has a molecular weight of 235.51 and its IUPAC name is 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine .
Synthesis Analysis
The synthesis of pyridine derivatives, including 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine, can be achieved through Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The Suzuki cross-coupling reaction is a key process in the synthesis of this compound . This reaction is catalyzed by palladium, which is known for its high activity for carbon-carbon coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid with a predicted density of 1.617±0.06 g/cm3 . The predicted boiling point is 317.7±37.0 °C .Aplicaciones Científicas De Investigación
Regioselective Reactions
Regioselective displacement reactions involving 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine have been studied. For example, the reaction with ammonia and secondary amines in boiling ethanol forms 4-amino-5-bromo-2-substituted aminopyrimidines. This research is significant for understanding the chemical behavior and potential applications of this compound in organic synthesis (Doulah et al., 2014).
Catalytic Amination
Catalytic amination of 5-bromo-2-chloropyridine has been conducted using palladium-Xantphos complex, yielding high chemoselectivity and isolated yield. This method demonstrates the compound's potential in facilitating selective amination processes (Ji, Li, & Bunnelle, 2003).
Chemoselective Functionalization
Research on the chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, reveals selective substitution patterns under different conditions, such as palladium catalysis or SNAr conditions. This highlights the compound's versatility in organic reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Novel Derivatives
A study focused on synthesizing novel pyridine-based derivatives via Suzuki cross-coupling reaction from 5-bromo-2-methylpyridin-3-amine, underlining its role in creating new chemical entities with potential applications in various fields, including medicinal chemistry (Ahmad et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-chloro-4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGHURIMDJNGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate](/img/structure/B1382563.png)
![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)
![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)

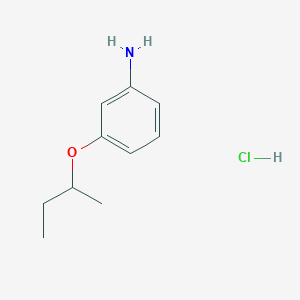



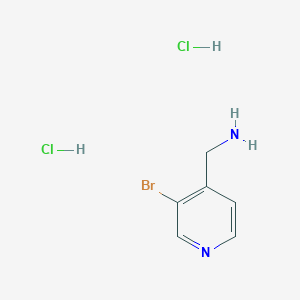
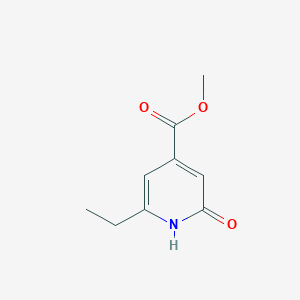
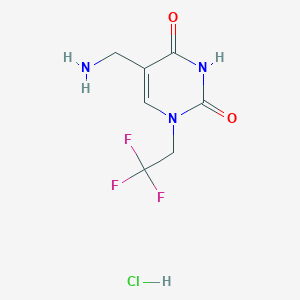
![tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate](/img/structure/B1382579.png)

